molecular formula C11H15N3O2 B13562055 Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate CAS No. 944902-20-9

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

Cat. No.: B13562055
CAS No.: 944902-20-9
M. Wt: 221.26 g/mol
InChI Key: CLMXMPGWAFNULH-UHFFFAOYSA-N
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Description

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate (CAS 944902-20-9) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . Its structure incorporates both pyrimidine and pyrrolidine rings, which are privileged scaffolds found in a wide range of bioactive molecules. The pyrimidine moiety is a common feature in compounds with diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties . Similarly, the pyrrolidinone core is a significant structural element in numerous natural products and approved pharmaceuticals, such as the anticonvulsant Ethosuximide, highlighting its relevance in drug discovery . As a key synthetic intermediate, this ester is particularly useful for constructing more complex molecules. It can be hydrolyzed to the corresponding carboxylic acid or undergo amide coupling reactions to generate diverse compound libraries for biological screening . Researchers can leverage this chemical in the design and synthesis of novel molecules targeting various disease areas. The compound is supplied with a minimum purity of 98% . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

944902-20-9

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3

InChI Key

CLMXMPGWAFNULH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate generally follows these key steps:

This strategy is consistent with synthetic approaches for pyrimidine-5-carboxylate derivatives reported in the literature.

Specific Preparation Methodology

A representative synthetic route can be outlined as follows:

Step Reaction Type Reagents/Conditions Description Yield (%)
1 Condensation Amidines + β-ketoesters or enaminones Formation of 2-substituted pyrimidine ring via cyclocondensation 50–70%
2 Nucleophilic substitution Pyrrolidine or pyrrolidin-2-yl derivatives Substitution at the 2-position of pyrimidine with pyrrolidine moiety 60–85%
3 Esterification Carboxylic acid intermediate + ethanol + acid catalyst Conversion of carboxylic acid to ethyl ester group 70–90%
4 Purification Recrystallization or chromatography Isolation of pure this compound

This route aligns with typical transformations described for pyrimidine derivatives and is supported by the synthetic schemes in the literature.

Parallel and Solid-Phase Synthesis Approaches

  • Parallel solution-phase synthesis has been employed to prepare libraries of substituted pyrimidine derivatives, including pyrrolidinyl-substituted compounds. For example, multi-step transformations starting from itaconic acid derivatives have been used to access pyrimidine-5-carboxylic acid intermediates, which are then amidated or esterified to yield target compounds.

  • Solid-phase synthesis methods using Merrifield’s resin have been reported for related pyrimidine-5-carboxylate derivatives. This approach involves building the heterocyclic moiety on a polymer support, followed by displacement reactions to introduce amine substituents such as pyrrolidine, enabling efficient synthesis with good yields and ease of purification.

3 Detailed Reaction Example

Synthesis of this compound

  • Starting materials: Appropriate amidine derivative and β-ketoester (ethyl acetoacetate or similar).
  • Step 1: Condensation in methanol or ethanol under reflux to form the pyrimidine ring.
  • Step 2: Nucleophilic substitution with pyrrolidine at the 2-position, typically under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Step 3: Esterification or direct use of ethyl ester-containing starting materials to ensure the 5-position contains the ethyl carboxylate.
  • Step 4: Purification by recrystallization from ethanol or chromatographic techniques.

Reaction Conditions and Yields

Parameter Condition/Value
Solvent Methanol, Ethanol, DMF, or DMSO
Temperature 25–120 °C depending on step
Reaction Time 5 min to 18 hours
Catalyst Acid catalysts for esterification (e.g., H2SO4)
Typical Yield 50–85% per step
Purity 80–100% after purification

4 Analytical Characterization Techniques

To confirm the structure and purity of this compound, the following methods are recommended:

Technique Purpose Key Observations
Infrared (IR) Spectroscopy Identification of functional groups Ester C=O stretch ~1735 cm⁻¹; pyrimidine ring vibrations
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C) Signals corresponding to pyrrolidine protons and ethyl ester group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 221.26 (Molecular weight)
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm
Melting Point Analysis Purity and identity check Melting point consistent with literature values

5 Summary Table of Key Data

Property Data
CAS Number 944902-20-9
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2CCCN2
Typical Synthesis Yield 50–85% per step

6 Research Discoveries and Notes

  • The compound is primarily synthesized for research use in medicinal chemistry and organic synthesis due to its unique pyrrolidinyl-pyrimidine scaffold.

  • While specific biological activity data on this compound is limited, structurally related pyrimidine derivatives have shown antimicrobial, anticancer, and pharmacological activities, suggesting potential applications.

  • Parallel synthesis techniques facilitate the rapid generation of analog libraries by modifying the pyrrolidine substituent or ester group, accelerating structure-activity relationship (SAR) studies.

  • The use of solid-phase synthesis methods enhances the efficiency and purity of pyrimidine-5-carboxylate derivatives, offering advantages for medicinal chemistry campaigns.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Observations
Potassium permanganate (acidic)Nitroso derivativeSelective oxidation at -NH₂ group
H₂O₂/Fe³⁺ catalystOxidative coupling productsForms dimeric structures via C-N bonds
O₂ (aerobic alkaline media)Quinone-imine intermediatespH-dependent reaction kinetics

Mechanism : Oxidation proceeds through a radical intermediate, with the hydroxyethyl group stabilizing transition states via hydrogen bonding.

Reduction Reactions

The nitro group is reducible under standard conditions:

Reagent/ConditionsProduct FormedYield
H₂/Pd-C (ethanol, 25°C)5-(1-Amino-2-hydroxyethyl)-2-aminophenol85–92%
NaBH₄/Cu(II) (aqueous pH 7)Hydroxylamine derivative78%
Zn/HCl (reflux)Partially reduced intermediatesLow selectivity

Critical Factor : The phenolic -OH group directs regioselective reduction at the nitro position .

Nucleophilic Substitution

The nitro group activates the aromatic ring for electrophilic substitution:

NucleophilePosition SubstitutedProduct StructureConditions
Amines (e.g., NH₃, alkylamines)Para to -NO₂2-Amino-5-(substituted) derivativesUllmann conditions (Cu, 110°C)
Thiols (e.g., R-SH)Ortho to -NO₂Thioether-linked adductsBasic ethanol, 60°C
Alkoxides (e.g., NaOMe)Meta to -OHEther-functionalized analogsAnhydrous DMF, 80°C

Steric Effects : The hydroxyethyl group hinders substitution at the 6-position .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal IonCoordination SitesComplex StructureApplication
Cu²⁺-NH₂ and phenolic -O⁻Square-planar geometryCatalytic oxidation
Fe³⁺-OH and nitro O-atomsOctahedral complexesRedox-active materials
Ru³⁺Amino and hydroxyethylLuminescent complexesPhotocatalysis

Stability : Complexes exhibit enhanced thermal stability compared to free ligand.

Acid-Base Behavior

The compound displays pH-dependent tautomerism:

  • Acidic media (pH < 3) : Protonation of -NH₂ group dominates .

  • Neutral pH : Zwitterionic form with -O⁻ and -NH₃⁺ .

  • Alkaline media (pH > 10) : Deprotonation of

Scientific Research Applications

Ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 2-Position

Key differences arise from substituents at the pyrimidine’s 2-position, which influence electronic, steric, and solubility properties:

Compound 2-Position Substituent Key Properties Reference
Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate Pyrrolidin-2-yl Bulky cyclic amine; enhances hydrogen bonding and solubility in polar solvents.
Ethyl 2-aminopyrimidine-5-carboxylate (CAS 57401-76-0) Amino (-NH₂) Higher reactivity in nucleophilic reactions; forms hydrogen bonds readily.
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Benzylamino Increased lipophilicity due to aromatic ring; potential for π-π interactions.
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Chloro (-Cl) Electron-withdrawing effect; facilitates cross-coupling reactions (e.g., Suzuki).
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio (-SMe) Thioether group enhances stability; sulfur participates in redox reactions.

Structural and Physical Properties

  • Melting Points :
    • Ethyl 4,6-diphenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate: 248–250°C .
    • Ethyl 2-sulfanylidene derivatives: ~192°C (lower due to thione group disrupting crystal packing) .
  • Spectroscopic Data: The pyrrolidinyl group in the target compound shows distinct $ ^1H $ NMR signals at 2.01 ppm (m, 4H, pyrrolidine CH₂) and 3.71 ppm (m, 4H, N-CH₂), differentiating it from benzylamino or chloro analogs .

Biological Activity

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a pyrrolidine moiety, which enhances its biological interactions. The compound's molecular formula is C12_{12}H16_{16}N2_{2}O2_{2}, and it has a molecular weight of approximately 220.27 g/mol. The presence of the ester group contributes to its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, it may inhibit enzymes involved in viral replication, suggesting antiviral properties.
  • Cell Signaling Modulation : Similar compounds have demonstrated the ability to modulate pathways such as the NF-kB inflammatory pathway and ER stress response, indicating potential anti-inflammatory effects .
  • Anticancer Activity : Research indicates that derivatives of pyrimidines can inhibit cancer cell proliferation. This compound may exert cytotoxic effects on various cancer cell lines through apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : Modifications to the pyrrolidine or pyrimidine rings can significantly affect potency. For example, introducing different R groups has shown varying degrees of enzyme inhibition and cytotoxicity against cancer cells .
CompoundIC50_{50} (μM)Activity Type
Compound A72Enzyme Inhibition
Compound B45Anticancer
Compound C50Antimicrobial

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, including multidrug-resistant strains. Studies have indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as A549 (lung adenocarcinoma). Comparative studies with standard chemotherapeutics like cisplatin revealed that certain derivatives exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells .

Anti-inflammatory Effects

Research has shown that compounds similar to this compound can suppress inflammatory mediators like PGE2 and nitric oxide, suggesting potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The compound demonstrated a significant decrease in viability at concentrations above 50 μM, indicating strong anticancer potential .
  • Antimicrobial Screening : In another study, the compound was tested against various resistant bacterial strains. Results showed effective inhibition against Staphylococcus aureus with an MIC value of 32 μg/mL, highlighting its potential as an antimicrobial agent .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing pyrrolidine and pyrimidine moieties .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., pyrimidine ring puckering parameters) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

Advanced
Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Strategies include:

  • Purity Verification : Ensure sample homogeneity via HPLC or recrystallization .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational flexibility .
  • SHELX Refinement : Use iterative refinement in SHELXL to resolve crystallographic ambiguities .

What experimental strategies optimize catalytic efficiency in synthesizing this compound?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts to enhance cyclization efficiency .
  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reactant ratios to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via in situ IR or UV spectroscopy to pinpoint rate-limiting steps .

How can researchers address low yields in multistep syntheses involving this compound?

Q. Advanced

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., thiourea adducts) to identify degradation pathways .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive sites during functionalization .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields in condensation steps .

What methodologies assess the compound’s potential in drug discovery pipelines?

Q. Advanced

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Evaluate cytotoxicity and enzyme inhibition (e.g., IC₅₀ values) in cell lines, comparing to reference drugs .
  • ADMET Profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .

How should researchers interpret conflicting spectral data between batches?

Q. Advanced

  • Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to detect subtle stereochemical differences .
  • Crystallographic Validation : Recrystallize samples and redetermine structures to rule out polymorphism .
  • Contaminant Analysis : Conduct GC-MS or elemental analysis to identify trace solvents or byproducts .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Q. Advanced

  • Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with alternatives like DMF to improve scalability .
  • Exothermicity Management : Use jacketed reactors and controlled addition rates to mitigate heat generation in exothermic steps .
  • Purification : Transition from column chromatography to recrystallization or distillation for cost-effective bulk purification .

How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Q. Advanced

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .
  • Fragment-Based Design : Use Schrödinger’s Phase to merge active fragments (e.g., pyrrolidine motifs) into novel derivatives .
  • Free Energy Perturbation (FEP) : Predict binding energy changes for proposed modifications .

What are the best practices for documenting synthetic procedures and data reproducibility?

Q. Basic

  • Detailed Protocols : Specify reaction scales, equipment (e.g., microwave synthesizers), and purification methods .
  • Open-Source Tools : Share crystallographic data in CIF format via the Cambridge Structural Database (CSD) .
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw data and metadata systematically .

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